molecular formula C27H28N2O2 B12150891 2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B12150891
M. Wt: 412.5 g/mol
InChI Key: QKQNMXXECUEYFO-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a fused pyrazolo[1,5-c][1,3]benzoxazine core. This tricyclic system is substituted at position 2 with a 4-ethoxyphenyl group (electron-donating ethoxy moiety) and at position 5 with a 4-(propan-2-yl)phenyl group (branched alkyl substituent). Such substitutions influence its electronic, steric, and physicochemical properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

Molecular Formula

C27H28N2O2

Molecular Weight

412.5 g/mol

IUPAC Name

2-(4-ethoxyphenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C27H28N2O2/c1-4-30-22-15-13-20(14-16-22)24-17-25-23-7-5-6-8-26(23)31-27(29(25)28-24)21-11-9-19(10-12-21)18(2)3/h5-16,18,25,27H,4,17H2,1-3H3

InChI Key

QKQNMXXECUEYFO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolobenzoxazine structure, followed by the introduction of the ethoxyphenyl and propan-2-ylphenyl groups. Common reagents used in the synthesis include ethyl bromide, isopropyl bromide, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as halides. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Variations

The following compounds share the pyrazolo[1,5-c][1,3]benzoxazine scaffold but differ in substituents, leading to distinct properties:

Compound Name Substituents (Position 2 / Position 5) Molecular Weight (g/mol) Key Structural Features
Target Compound 4-Ethoxyphenyl / 4-(propan-2-yl)phenyl ~413 (estimated) Ethoxy (electron-donating), isopropyl (lipophilic, steric bulk)
2-(4-Fluorophenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Fluorophenyl / 4-methylphenyl 331.36 Fluoro (electron-withdrawing), methyl (moderate lipophilicity)
2-(4-Butoxyphenyl)-5-(4-propoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Butoxyphenyl / 4-propoxyphenyl 478.58 Long alkoxy chains (high lipophilicity, reduced solubility)
5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Phenyl / 4-ethoxyphenyl 385.43 Phenyl (no electron-donating group), ethoxy at position 5
9-Bromo-2-(4-ethoxyphenyl)-5-[4-(benzyloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 4-Ethoxyphenyl / 4-(benzyloxy)phenyl + Br 555.50 Bromine (increased molecular weight, steric hindrance), benzyloxy (bulky, aromatic)

Physicochemical Properties

  • Lipophilicity (logP):

    • The target compound’s ethoxy and isopropyl groups confer moderate lipophilicity (estimated logP ~4.2), balancing solubility and membrane permeability.
    • The fluorophenyl analog (logP ~3.8) is less lipophilic due to the electron-withdrawing fluorine.
    • Butoxy/propoxy derivatives exhibit higher logP (~6.0), reducing aqueous solubility.
  • Solubility:

    • Ethoxy and isopropyl substituents enhance solubility in polar aprotic solvents (e.g., DMSO) compared to fully aromatic analogs like the phenyl-substituted compound .

Electronic and Steric Effects

  • Electron-Donating vs. Fluorophenyl substituents withdraw electrons, altering binding affinities in enzyme inhibition.
  • Steric Bulk:

    • The isopropyl group introduces steric hindrance, which may limit access to sterically sensitive binding pockets compared to smaller groups (e.g., methyl ).

Research Findings and Data Gaps

  • Synthetic Routes: Multi-component reactions (e.g., one-pot syntheses ) are viable for generating benzoxazine derivatives, but the target compound’s specific pathway is undocumented.
  • Biological Data: Direct pharmacological data are absent; testing against antimicrobial or inflammatory targets is recommended.

Biological Activity

2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that has garnered attention in the field of medicinal chemistry for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazolobenzoxazines and is characterized by a unique molecular structure that includes ethoxy and propan-2-yl substituents. The molecular formula is C27H27BrN2O2C_{27}H_{27}BrN_2O_2 with a molecular weight of 491.4 g/mol. The IUPAC name for this compound is 9-bromo-2-(4-ethoxyphenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine.

PropertyValue
Molecular FormulaC27H27BrN2O2
Molecular Weight491.4 g/mol
IUPAC Name9-bromo-2-(4-ethoxyphenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of intermediate compounds followed by cyclization to yield the final product. Common reagents include brominating agents and derivatives of ethoxyphenyl and propan-2-ylphenyl groups. Reaction conditions such as temperature and solvent choice are critical for achieving high yield and purity.

Biological Activity

Research indicates that 2-(4-Ethoxyphenyl)-5-[4-(propan-2-yl)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exhibits significant biological activities:

Anticancer Properties

Several studies have highlighted the anticancer potential of pyrazolo derivatives. For instance:

  • A study reported that pyrazole derivatives showed cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism may involve the inhibition of cell proliferation through apoptosis induction.
Cell LineIC50 (µM)Reference
MCF73.79
A54926
HepG249.85

Antimicrobial Activity

Preliminary investigations have suggested that this compound may possess antimicrobial properties. Similar pyrazole derivatives have shown activity against various bacterial strains, indicating potential as an antimicrobial agent.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. It may modulate enzyme activities or receptor functions, leading to various biological responses such as apoptosis in cancer cells or inhibition of microbial growth.

Case Studies

Recent advancements in drug design have focused on pyrazole derivatives as promising candidates for therapeutic applications:

  • Neuroprotective Effects : Some studies have indicated that pyrazole compounds can restore membrane integrity and exhibit neuroprotective effects in models of brain injury.
  • Anti-inflammatory Activity : Pyrazole derivatives have been evaluated for their anti-inflammatory properties in animal models, showing potential in reducing inflammation markers.

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